tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate

Description

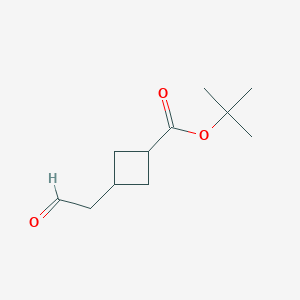

tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is a cyclobutane-derived ester featuring a tert-butyl ester group at position 1 and a 2-oxoethyl substituent at position 3 of the cyclobutane ring. Cyclobutane rings are known for their inherent ring strain, which can enhance reactivity in ring-opening or functionalization reactions .

Properties

IUPAC Name |

tert-butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-11(2,3)14-10(13)9-6-8(7-9)4-5-12/h5,8-9H,4,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSVXHMBEBCAIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C1)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with tert-butyl bromoacetate in the presence of a base such as triethylamine . The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the oxoethyl group. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane.

Chemical Reactions Analysis

tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the oxoethyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the oxoethyl group is replaced by other nucleophiles like amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Scientific Research Applications

tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxoethyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The cyclobutane ring provides structural rigidity, influencing the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Influence

Target Compound : tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate

- Analog 1: tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate (CAS: 2361635-60-9) Substituents: 1-amino-2-methoxy-2-oxoethyl, tert-butyl ester. Key Features: The amino and methoxy groups introduce hydrogen-bonding capacity and increased polarity. Molecular Weight: 357.3 g/mol (higher than the target compound due to additional functional groups). Purity: ≥95% (typical for intermediates in pharmaceutical research).

- Analog 2: tert-Butyl (1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylate Substituents: 3-amino, 2,2-dimethyl, tert-butyl ester. Key Features: Stereochemistry (1R,3R) and dimethyl groups reduce ring strain and enhance stability. The amino group facilitates coupling reactions, making it suitable for chiral synthesis . Molecular Weight: 199.29 g/mol (lower than the target compound due to fewer substituents).

Molecular Weight and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Purity |

|---|---|---|---|

| Target Compound | ~240 (estimated) | Ketone, tert-butyl ester | N/A |

| Analog 1 (CAS: 2361635-60-9) | 357.3 | Amino, methoxy, ketone | ≥95% |

| Analog 2 (AC258271) | 199.29 | Amino, dimethyl, tert-butyl | N/A |

The target compound’s estimated molecular weight places it between Analog 1 and Analog 2, reflecting a balance between functional group complexity and steric bulk. The ketone in the target compound likely increases its reactivity compared to Analog 2’s amino-dimethyl system but reduces polarity relative to Analog 1’s amino-methoxy-ketone array .

Reactivity and Stability

- The target compound’s 2-oxoethyl group is prone to oxidation or nucleophilic attack, requiring careful handling under inert conditions.

- Analog 1’s trifluoroacetic acid salt enhances solubility in polar solvents but may limit compatibility with acid-sensitive reactions.

- Analog 2’s dimethyl groups and rigid stereochemistry improve stability, making it suitable for long-term storage .

Biological Activity

tert-Butyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

This compound features a tert-butyl group and a cyclobutane ring, which are pivotal in determining its biological properties.

Biological Activity Overview

The following table summarizes the reported biological activities associated with this compound and related compounds:

Case Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial effects of cyclobutane derivatives, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains, indicating promising antibacterial potential.

Case Study 2: Anticancer Effects

Research on structurally similar compounds has demonstrated the ability to induce cell cycle arrest at the G2/M phase in human cancer cell lines. For instance, a related cyclobutane compound was shown to downregulate cyclin-dependent kinases (CDKs), leading to reduced cell proliferation and increased apoptosis rates. Although specific data on this compound is limited, these findings suggest potential anticancer properties worth further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.